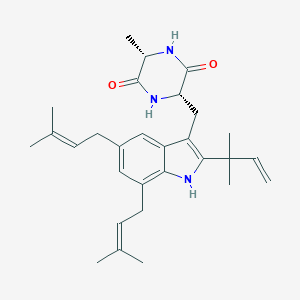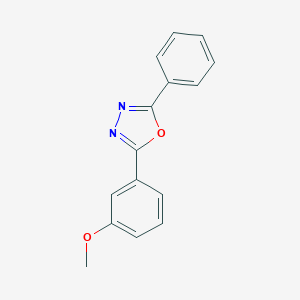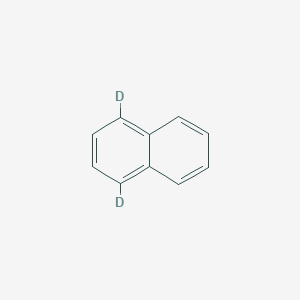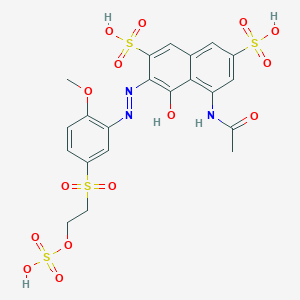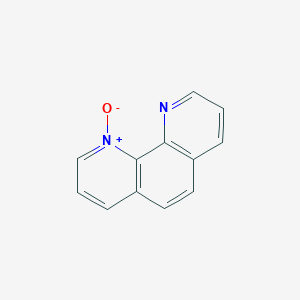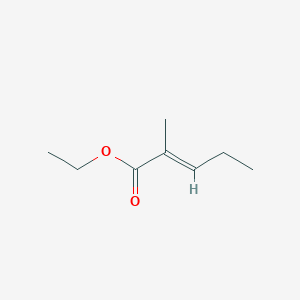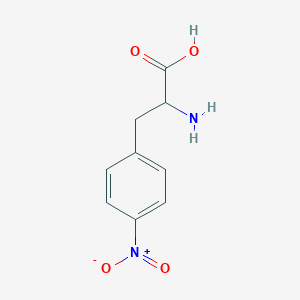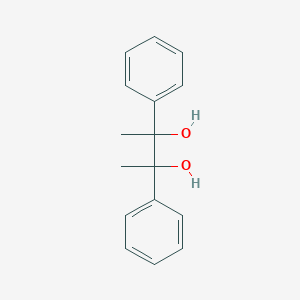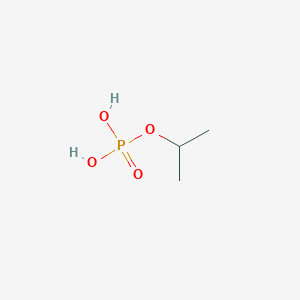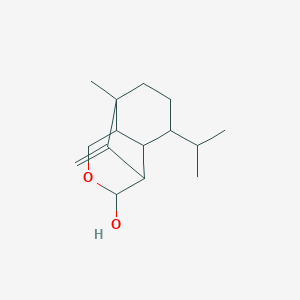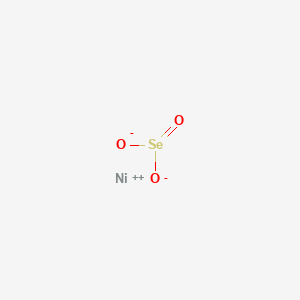
Nickel(2+) selenite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(2+) selenite is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a combination of nickel and selenite ions, with the chemical formula NiSeO3. Nickel(2+) selenite is a white crystalline solid that is soluble in water and has a molecular weight of 212.61 g/mol. In
Mecanismo De Acción
The mechanism of action of nickel(2+) selenite is not yet fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, nickel(2+) selenite has been shown to induce apoptosis, or programmed cell death, by inhibiting the activity of proteins involved in cell survival and proliferation. In bacteria, nickel(2+) selenite has been shown to inhibit the activity of enzymes involved in bacterial metabolism and growth.
Efectos Bioquímicos Y Fisiológicos
Nickel(2+) selenite has been shown to have various biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have shown that nickel(2+) selenite can induce oxidative stress, DNA damage, and apoptosis in cancer cells. In bacteria, nickel(2+) selenite has been shown to inhibit growth and induce cell death. However, the effects of nickel(2+) selenite on human health and the environment are not yet fully understood, and further research is needed to determine its potential risks and benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using nickel(2+) selenite in lab experiments is its unique properties, such as its optical and electrical properties, which make it a potential candidate for the development of new materials and devices. However, one limitation is its potential toxicity, which requires careful handling and disposal. In addition, the synthesis of nickel(2+) selenite can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on nickel(2+) selenite, including:
1. Further studies on the mechanism of action and potential applications in biomedicine, such as the development of new anticancer drugs and antibacterial agents.
2. Studies on the environmental and health effects of nickel(2+) selenite, including its potential toxicity and bioaccumulation in the food chain.
3. Development of new synthesis methods and characterization techniques for nickel(2+) selenite, to improve its properties and applications in various fields.
4. Studies on the potential applications of nickel(2+) selenite in energy storage and conversion, such as the development of new batteries and solar cells.
Conclusion:
In conclusion, nickel(2+) selenite is a chemical compound that has potential applications in various fields of scientific research, including materials science, catalysis, and biomedicine. Its unique properties and potential benefits make it a promising candidate for further research, but its potential risks and limitations require careful consideration and evaluation. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of nickel(2+) selenite.
Métodos De Síntesis
The synthesis of nickel(2+) selenite can be achieved through various methods, including chemical precipitation, hydrothermal synthesis, and solvothermal synthesis. Chemical precipitation involves mixing nickel(2+) chloride and sodium selenite in water, followed by the addition of sodium hydroxide to adjust the pH. Hydrothermal synthesis involves heating a mixture of nickel(2+) chloride and sodium selenite in water under high pressure and temperature. Solvothermal synthesis involves dissolving nickel(2+) chloride and sodium selenite in a solvent, such as ethanol or water, and heating the mixture under high pressure.
Aplicaciones Científicas De Investigación
Nickel(2+) selenite has potential applications in various fields of scientific research, including materials science, catalysis, and biomedicine. In materials science, nickel(2+) selenite has been studied for its unique optical and electrical properties, making it a potential candidate for the development of new materials for electronic devices. In catalysis, nickel(2+) selenite has been shown to exhibit high catalytic activity in various chemical reactions, making it a potential catalyst for industrial processes. In biomedicine, nickel(2+) selenite has been studied for its potential anticancer properties, as well as its ability to inhibit bacterial growth.
Propiedades
Número CAS |
10101-96-9 |
|---|---|
Nombre del producto |
Nickel(2+) selenite |
Fórmula molecular |
NiO3Se |
Peso molecular |
185.66 g/mol |
Nombre IUPAC |
nickel(2+);selenite |
InChI |
InChI=1S/Ni.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
Clave InChI |
GHSAOVDWYLDVNT-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)[O-].[Ni+2] |
SMILES canónico |
[O-][Se](=O)[O-].[Ni+2] |
Otros números CAS |
10101-96-9 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



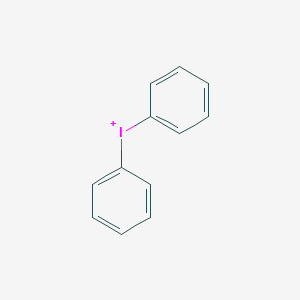
![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)
![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)

